molecular formula C23H18N4O2S2 B2990127 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1185125-19-2

3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2990127
CAS No.: 1185125-19-2
M. Wt: 446.54
InChI Key: UVFWPTLFFNPBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, substituted with various functional groups such as ethyl, phenyl, and oxadiazole. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups are introduced through alkylation and arylation reactions, respectively. These reactions are often carried out using reagents such as ethyl iodide and phenyl bromide in the presence of a base like potassium carbonate.

    Attachment of the Oxadiazole Moiety: The oxadiazole moiety is introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from reduction of the oxadiazole ring.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-ethyl-6-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-2-27-22(28)20-17(13-18(31-20)15-9-5-3-6-10-15)24-23(27)30-14-19-25-21(26-29-19)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFWPTLFFNPBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.